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Methyl 3-amino-3-(2-thienyl)propanoate

Cat. No.: B1303823
CAS No.: 1586-41-0
M. Wt: 185.25 g/mol
InChI Key: AJNFOBUKNGRRKH-UHFFFAOYSA-N
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Description

Significance of β-Amino Acids in Organic and Medicinal Chemistry

β-Amino acids are structural isomers of the more common α-amino acids, distinguished by the placement of the amino group on the third carbon atom (the β-carbon) from the carboxyl group. This seemingly minor structural alteration imparts significant and unique properties. In medicinal chemistry, β-amino acids are of great interest because their inclusion in peptides can confer resistance to enzymatic degradation by proteases. This increased stability often leads to enhanced pharmacological activity and improved bioavailability of peptide-based drugs. Furthermore, β-peptides can fold into stable secondary structures, such as helices and sheets, similar to their α-peptide counterparts, allowing for the design of novel biomaterials and therapeutic agents. They are recognized as crucial building blocks for a wide array of pharmaceutical and agrochemical target molecules, exhibiting properties such as hypoglycemic, antifungal, and antiketogenic activities.

Role of Thiophene-Containing Amino Acid Derivatives in Synthetic Chemistry

The thiophene (B33073) ring is a five-membered aromatic heterocycle containing a sulfur atom. It is considered a "privileged scaffold" in medicinal chemistry, as this structural motif is present in a multitude of clinically successful drugs. Thiophene derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antipsychotic properties. The aromaticity and hydrophobicity of the thiophene ring can enhance membrane permeability and improve drug-receptor interactions. When incorporated into amino acid structures, the thiophene moiety can serve as a bioisostere for a phenyl ring, offering a similar size and shape but with different electronic properties and metabolic profile. This makes thiophene-containing amino acid derivatives valuable and versatile intermediates for the synthesis of novel bioactive compounds.

Overview of Methyl 3-amino-3-(2-thienyl)propanoate as a Key Synthetic Target

This compound stands as a molecule of considerable interest as it synergistically combines the key features of both a β-amino acid ester and a thiophene derivative. Its structure comprises a β-amino acid backbone, providing the potential for creating proteolytically stable peptidomimetics, and a 2-thienyl group attached to the stereogenic β-carbon, introducing the pharmacologically significant thiophene moiety. This unique combination makes it a highly valuable and sought-after intermediate for synthesizing more complex molecules, particularly in the development of new therapeutic agents. Its utility is highlighted by the structural similarity of its derivatives to key intermediates in the synthesis of important pharmaceuticals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H11NO2S B1303823 Methyl 3-amino-3-(2-thienyl)propanoate CAS No. 1586-41-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-3-thiophen-2-ylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-11-8(10)5-6(9)7-3-2-4-12-7/h2-4,6H,5,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJNFOBUKNGRRKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CS1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40377389
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1586-41-0
Record name methyl 3-amino-3-(2-thienyl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40377389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Stereochemical Control and Enantiomeric Purity Analysis

Strategies for Achieving High Enantiomeric Excess (ee)

Achieving a high enantiomeric excess (ee) is paramount in the synthesis of single-enantiomer compounds. For β-amino esters like Methyl 3-amino-3-(2-thienyl)propanoate, several strategies can be employed, primarily falling into two categories: asymmetric synthesis and chiral resolution.

Asymmetric Synthesis: This approach aims to directly produce one enantiomer in excess over the other.

Enzymatic Reduction: Biocatalytic methods are highly valued for their exceptional stereoselectivity. For instance, in the synthesis of a precursor to Duloxetine, (S)-(-)-3-N-methylamino-1-(2-thienyl)-1-propanol, immobilized Saccharomyces cerevisiae has been utilized for the enantioselective reduction of the corresponding ketone, achieving a high enantiomeric excess of over 99.0%. researchgate.net Carbonyl reductases, such as RtSCR9 from Rhodosporidium toruloides, have also demonstrated excellent activity and enantioselectivity in similar reductions, leading to products with >98.5% ee. researchgate.net These enzymatic systems could potentially be adapted for the asymmetric synthesis of this compound.

Asymmetric Hydrogenation: Transition-metal catalyzed asymmetric hydrogenation of a suitable prochiral precursor, such as an enamine or a β-keto ester derivative, is a powerful strategy. researchgate.net While specific examples for this compound are not extensively detailed in the available literature, this methodology is widely applied in the synthesis of chiral amines and their derivatives.

Use of Chiral Auxiliaries: Chiral auxiliaries can be temporarily attached to the molecule to direct the stereochemical course of a reaction, after which they are removed. For the synthesis of chiral β-amino esters, chiral amines like (S,S)-(+)-pseudoephedrine have been used as chiral auxiliaries in aza-Michael addition reactions to α,β-unsaturated amides. This approach allows for the preparation of β-amino amides which can then be converted to the desired β-amino esters with high enantioselectivity.

Chiral Resolution: This strategy involves the separation of a racemic mixture of the target compound.

Enzymatic Kinetic Resolution: Lipases are commonly employed for the kinetic resolution of racemic β-amino esters. researchgate.net These enzymes selectively catalyze the hydrolysis or acylation of one enantiomer, leaving the other enantiomer unreacted. For example, lipases from Candida antarctica (CAL-B) and Pseudomonas cepacia have been successfully used for the resolution of various β-amino esters. researchgate.net The efficiency and enantioselectivity of the resolution can be influenced by the choice of enzyme, solvent, and acyl donor. This technique is a viable pathway to obtain enantiomerically enriched this compound.

The following table summarizes some of the key strategies for achieving high enantiomeric excess in the synthesis of chiral β-amino compounds, which are applicable to this compound.

StrategyMethodKey FeaturesPotential Applicability
Asymmetric Synthesis Enzymatic ReductionHigh enantioselectivity (>98% ee), mild reaction conditions.Reduction of a corresponding β-keto ester precursor.
Asymmetric HydrogenationHigh catalytic efficiency, broad substrate scope.Hydrogenation of an enamine or β-keto ester precursor.
Chiral AuxiliariesCovalent attachment of a chiral group to direct stereochemistry.Aza-Michael addition to an α,β-unsaturated ester derivative.
Chiral Resolution Enzymatic Kinetic ResolutionSelective enzymatic reaction on one enantiomer of a racemate.Lipase-catalyzed hydrolysis or acylation of racemic ester.

Methods for Determination of Absolute Configuration

Determining the absolute configuration of a chiral center is crucial for understanding its biological activity. For this compound, while direct X-ray crystallographic data may not be readily available, several spectroscopic and chemical correlation methods can be applied.

X-ray Crystallography: This is the most definitive method for determining absolute configuration. If a single crystal of an enantiomerically pure derivative of this compound can be obtained, its three-dimensional structure can be elucidated, unequivocally establishing the R/S configuration. In many cases, derivatization with a heavy atom can facilitate the analysis.

NMR Spectroscopy with Chiral Derivatizing Agents (Mosher's Method): The Mosher's method is a widely used NMR technique for determining the absolute configuration of chiral alcohols and amines. usm.edu The chiral compound is derivatized with a chiral reagent, such as α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), to form a pair of diastereomers. The differences in the chemical shifts of the protons near the chiral center in the ¹H NMR spectra of these diastereomers can be correlated to the absolute configuration. usm.edu

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. The CD spectrum of a chiral molecule is unique to its absolute configuration. The exciton (B1674681) chirality method, which involves introducing a chromophore into the molecule, can be a powerful tool for determining the absolute configuration of β-hydroxy-α-amino acid derivatives and could be adapted for β-amino esters. nih.govnih.gov

Chemical Correlation: The absolute configuration can also be determined by chemically converting the compound, without affecting the stereocenter, to a compound of known absolute configuration. For instance, if the (S)-enantiomer of this compound is a known precursor to the well-characterized drug (S)-Duloxetine, this provides a strong correlation for its absolute stereochemistry. nih.gov

Analytical Techniques for Chiral Purity Assessment

Once an enantiomerically enriched sample of this compound is obtained, its chiral purity, or enantiomeric excess (ee), must be accurately determined.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is one of the most common and reliable methods for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For the analysis of β-amino esters, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. yakhak.org The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and a polar modifier like isopropanol, is crucial for achieving good separation. yakhak.org Derivatization with a UV-active or fluorescent tag can enhance detection sensitivity. yakhak.orgoup.com

Chiral Gas Chromatography (GC): Chiral GC is another powerful technique for enantiomeric separation, particularly for volatile compounds. The sample is typically derivatized to increase its volatility before being injected into a column with a chiral stationary phase.

NMR Spectroscopy with Chiral Solvating Agents (CSAs): In this method, a chiral solvating agent is added to the NMR sample of the racemic or enantiomerically enriched compound. The CSA forms transient diastereomeric complexes with the enantiomers, which can lead to separate signals for the two enantiomers in the NMR spectrum. researchgate.netnih.gov The ratio of the integrals of these signals directly corresponds to the enantiomeric ratio. Various chiral solvating agents, including those derived from amino acids and other natural products, can be used. nih.govsemmelweis.hu This method is particularly useful for a rapid determination of enantiomeric excess without the need for chromatographic separation. acs.orgresearchgate.net

The following table provides an overview of the analytical techniques for assessing the chiral purity of this compound.

TechniquePrincipleKey Considerations
Chiral HPLC Differential interaction with a chiral stationary phase.Selection of appropriate chiral column and mobile phase. Derivatization may be needed for detection.
Chiral GC Separation of volatile derivatives on a chiral column.Derivatization is usually required to increase volatility.
NMR with CSAs Formation of diastereomeric complexes with a chiral solvating agent, leading to distinct NMR signals for each enantiomer.Choice of a suitable chiral solvating agent and solvent. Provides a direct measure of the enantiomeric ratio.

Derivatization and Chemical Transformations

N-Protection Strategies for β-Amino Acid Esters

The protection of the amino group is a fundamental strategy in the derivatization of β-amino acid esters like methyl 3-amino-3-(2-thienyl)propanoate. This prevents undesired side reactions during subsequent synthetic steps. The choice of a protecting group is critical and depends on its stability under various reaction conditions and the ease of its removal. Common N-protecting groups include carbamates such as the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups.

The Boc group is typically introduced by reacting the amino ester with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) in the presence of a base. A key advantage of the Boc group is its stability in basic and nucleophilic conditions, while being easily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA).

The Cbz group , historically significant in peptide chemistry, is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) under basic conditions. ontosight.ai This protecting group is stable to acidic conditions but can be readily cleaved by catalytic hydrogenation, a mild reduction method that typically does not affect other functional groups. total-synthesis.comorganic-chemistry.org

These orthogonal protection strategies, where one group can be removed without affecting the other, are crucial in multi-step synthesis.

Chemical Modifications and Analog Synthesis

Preparation of β-Amino Acid Derivatives

This compound is a versatile building block for preparing various β-amino acid derivatives. One of the most fundamental transformations is the hydrolysis of the methyl ester to yield the corresponding carboxylic acid, 3-amino-3-(2-thienyl)propanoic acid. This reaction is typically carried out under basic conditions, for example, using lithium hydroxide (B78521) or sodium hydroxide in a mixture of water and an organic solvent. The resulting β-amino acid can then be used in peptide synthesis by coupling its carboxylic acid group with the amino group of another amino acid or amine.

Furthermore, the amino group can be alkylated. For instance, N-alkylation of similar 2-aminothiophenes has been achieved under mild conditions using cesium carbonate and tetrabutylammonium (B224687) iodide in DMF, a method that could potentially be applied to this β-amino ester. rsc.org Such modifications can significantly alter the molecule's properties.

Synthesis of N-Acylated and N-Protected Variants

N-acylation is a common modification used to synthesize analogs of this compound. This involves the reaction of the primary amino group with an acylating agent, such as an acyl chloride or an acid anhydride, typically in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated acid. This reaction results in the formation of an amide bond, yielding an N-acyl-β-amino acid ester. The properties of the resulting molecule can be tuned by varying the nature of the acyl group.

The synthesis of N-protected variants is a prerequisite for using this compound in more complex syntheses, such as solid-phase peptide synthesis. The general procedures for introducing protecting groups like Boc and Cbz are well-established. researchgate.netgoogle.com The following table summarizes common N-protection strategies applicable to β-amino acid esters.

Protecting GroupAbbreviationReagent for IntroductionCommon Deprotection ConditionsKey Characteristics
tert-ButoxycarbonylBocDi-tert-butyl dicarbonate ((Boc)₂O)Trifluoroacetic acid (TFA); HCl in dioxaneStable to base and hydrogenolysis; Acid labile.
BenzyloxycarbonylCbz or ZBenzyl chloroformate (Cbz-Cl)Catalytic Hydrogenation (H₂, Pd/C)Stable to acid and base; Cleaved by reduction.
9-FluorenylmethoxycarbonylFmocFmoc-Cl; Fmoc-OSuPiperidine (base)Stable to acid and hydrogenation; Base labile.

These derivatization strategies highlight the utility of this compound as a versatile intermediate in organic and medicinal chemistry, enabling the synthesis of a wide array of more complex molecules.

Applications As a Chiral Building Block in Advanced Organic Synthesis

Role in Medicinal Chemistry and Drug Discovery

In medicinal chemistry, the strategic incorporation of heterocyclic moieties is a well-established approach to modulate the pharmacological properties of a lead compound. The thiophene (B33073) ring in Methyl 3-amino-3-(2-thienyl)propanoate serves as a bioisostere for the phenyl group, offering unique electronic properties and metabolic profiles while maintaining key steric interactions. This makes the compound an attractive starting material in drug discovery programs aimed at optimizing efficacy, selectivity, and pharmacokinetic parameters. nih.govnbinno.com The γ-amino alcohol functional group, derivable from this compound, is a key structural motif in a variety of neurologically active agents. nih.gov

The synthesis of enantiomerically pure drugs is a critical objective in the pharmaceutical industry to ensure target specificity and minimize off-target effects. This compound serves as a key starting material for producing chirally pure intermediates essential for the synthesis of complex active pharmaceutical ingredients (APIs). Through straightforward chemical transformations such as reduction of the ester to an alcohol and modification of the amino group, this propanoate derivative can be converted into a variety of valuable chiral synthons.

A prominent application of this compound is in the synthesis of intermediates for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). wikipedia.org Specifically, its core structure is central to the synthesis of Duloxetine and its analogs. The key chiral intermediate for Duloxetine is (S)-N-methyl-3-hydroxy-3-(2-thienyl)propanamine. researchgate.net

The synthesis of this intermediate often involves the asymmetric reduction of a corresponding ketone, 3-(methylamino)-1-(2-thienyl)-1-propanone. google.com Alternatively, synthetic routes can start from precursors like 3-chloro-1-(2-thienyl)-1-propanone, which is asymmetrically reduced to the corresponding chlorohydrin, followed by amination. this compound provides a direct pathway to these key intermediates. The synthesis involves the reduction of the methyl ester to the primary alcohol, followed by N-methylation to yield the target amino alcohol. The enantiomeric purity of the starting propanoate is crucial for obtaining the desired stereoisomer of the final drug product. nih.govresearchgate.net

Intermediate CompoundRole in SynthesisPrecursor Relationship to Subject Compound
(S)-3-Hydroxy-3-(2-thienyl)propanenitrileKey chiral building block for (S)-duloxetine synthesis via lipase-mediated resolution. researchgate.netStructural analog sharing the 3-hydroxy-3-(2-thienyl)propane core.
(1S)-3-Methylamino-1-(2-thienyl)propan-1-olDirect precursor to Duloxetine. google.comObtainable through reduction and N-methylation of this compound.
3-Chloro-1-(2-thienyl)-1-propanoneCommon starting material for asymmetric synthesis of Duloxetine intermediates. Represents an alternative synthetic route to the same core structure.
(S)-N,N-Dimethyl-3-hydroxy-3-(2-thienyl)-1-propanamineA key intermediate for preparing (S)-duloxetine. researchgate.netAn N,N-dimethylated analog of the direct precursor.

Precursor for Chirally Pure Pharmaceutical Intermediates

Integration into Peptidomimetic Structures

Peptidomimetics are compounds designed to mimic the structure and function of natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. researchgate.netmdpi.com this compound, as a non-proteinogenic β-amino acid, is an ideal building block for creating novel peptidomimetic scaffolds. unimi.it The incorporation of this thienyl-containing β-amino acid can induce specific secondary structures (e.g., helices, turns) and introduce unique side-chain interactions not possible with natural amino acids. nbinno.com

Solid-phase peptide synthesis (SPPS) is a powerful technique for the rapid assembly of peptide and peptidomimetic libraries. nih.govresearchgate.net To be used in standard SPPS protocols (typically using Fmoc or Boc chemistry), this compound would first be N-terminally protected (e.g., as Fmoc-β-hThi-OMe). This protected building block can then be coupled to a resin-bound peptide chain. The use of heterocyclic building blocks like this one is a key strategy in the solid-phase synthesis of diverse peptidomimetic molecules that serve as cores for numerous drugs. nih.govresearchgate.net

Expanding Chemical Libraries through Derivatization

This compound serves as a valuable scaffold for the generation of diverse chemical libraries, a cornerstone of modern drug discovery and chemical biology. Its bifunctional nature, possessing both a reactive secondary amine and a modifiable ester group, allows for a multitude of derivatization reactions. This enables the systematic synthesis of a wide array of analogues, each with potentially unique biological activities. The thiophene moiety further contributes to the structural diversity and potential for varied molecular interactions.

The primary amine of this compound is a key functional group for derivatization. It can readily undergo a variety of reactions to introduce diverse substituents, thereby exploring a broad chemical space. Common derivatization strategies include N-acylation, N-sulfonylation, and the formation of ureas and thioureas. These reactions are generally high-yielding and can be adapted for parallel synthesis, allowing for the rapid generation of a large number of compounds.

The ester functionality of this compound provides another avenue for diversification. While the amine is often the primary site of modification, the ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form amides. This sequential modification strategy significantly expands the number of possible derivatives.

The following table outlines some of the common derivatization reactions that can be employed to expand chemical libraries starting from this compound:

Reaction TypeReagentFunctional Group TargetedResulting Compound Class
N-AcylationAcid Chlorides or AnhydridesAmineAmides
N-SulfonylationSulfonyl ChloridesAmineSulfonamides
Urea FormationIsocyanatesAmineUreas
Thiourea FormationIsothiocyanatesAmineThioureas

Detailed research has demonstrated the feasibility of these transformations on related β-amino esters, and these methodologies are directly applicable to this compound. For instance, N-acylation can be achieved by reacting the parent compound with a diverse set of acylating agents, including aliphatic, aromatic, and heterocyclic acid chlorides, in the presence of a base. Similarly, a wide range of commercially available sulfonyl chlorides and isocyanates can be utilized to generate extensive libraries of sulfonamides and ureas, respectively.

The systematic application of these derivatization strategies allows for the creation of focused or diverse chemical libraries. These libraries can then be screened against various biological targets to identify novel hit compounds with potential therapeutic applications. The structural information gleaned from these screening campaigns can guide further rounds of synthesis and optimization, ultimately leading to the development of new drug candidates.

Mechanistic Investigations of Biocatalytic Processes

Enzyme Substrate Specificity and Activity Profiles

The efficiency of a biocatalytic process is fundamentally dependent on the enzyme's specificity for a particular substrate and its activity under given conditions. Enzymes such as lipases and transaminases are commonly employed for the synthesis of β-amino acid esters. Their specificity is determined by the complementary relationship between the substrate's structure and the enzyme's active site. mdpi.com Factors such as the steric and electronic properties of the substrate, particularly the nature of the side chains, play a critical role.

In the synthesis of β-amino acid enantiomers, lipases are frequently used for the kinetic resolution of racemic esters through hydrolysis or esterification. mdpi.com A screening of various lipases is a common strategy to identify the most effective catalyst. For example, in the resolution of β-amino acid precursors, lipases from sources like Burkholderia cepacia (formerly Pseudomonas cepacia), Aspergillus niger, and Arthrobacter sp. have shown positive results. nih.gov The active site of an enzyme is highly sensitive to steric effects; for instance, studies on transaminases have shown that while a small change from a methyl to an ethyl group at the β-position of a substrate is tolerated, bulkier groups like propyl or isopropyl can halt the reaction entirely. nih.gov This highlights the precise structural recognition required for catalysis.

The substrate specificity of lipases can be engineered by modifying amino acid sequences within the binding pocket or the "lid" region that covers the active site. mdpi.com This molecular engineering can lead to significant improvements in enantioselectivity and regioselectivity. mdpi.com Research on the synthesis of various β-amino acid esters has demonstrated the varying effectiveness of different enzymes, as illustrated in the table below, which summarizes findings from studies on analogous compounds.

Enzyme/BiocatalystSubstrate TypeTransformation TypeKey FindingsReference
Lipase (B570770) from Burkholderia plantarii or Pseudomonas sp.racemic-3-chloro-1-(thiophen-2-yl)propan-1-olEnantioselective acylationSuccessfully produced the (R)-semiester, leaving the desired unreacted (S)-alcohol, an intermediate for a related compound. nih.gov
Lipase from Burkholderia cepacia (immobilized)rac-ethyl 3-amino-3-phenyl-2-hydroxy-propionateKinetic hydrolysisAchieved high enantiomeric excess (ee > 99%) and conversion close to 50% under optimized conditions. nih.gov
Lipase AK from Pseudomonas fluorescens (immobilized)rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochloridesKinetic resolution via hydrolysisDemonstrated high enantioselectivity (E > 146) in aqueous buffer. mdpi.com
Thermophilic transaminase (TtArAT)α-ketoacids with aromatic side chainsDynamic kinetic resolutionShowed excellent diastereoselectivity and enantioselectivity for β-branched analogues but was inactive for substrates with heteroaromatic side chains. nih.gov

Kinetic Studies of Enzymatic Transformations

Kinetic studies are essential for elucidating the mechanism of enzyme-catalyzed reactions and quantifying their efficiency. These studies often involve measuring reaction rates under varying substrate concentrations to determine key parameters such as the Michaelis constant (Kₘ) and the catalytic constant (kcat). The ratio kcat/Kₘ represents the catalytic efficiency of the enzyme for a specific substrate. mdpi.com

A powerful strategy for producing enantiomerically pure compounds is dynamic kinetic resolution (DKR). nih.gov This process combines the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of the desired single enantiomer. Biocatalytic transamination reactions have been developed that proceed through a DKR mechanism to prepare β-branched amino acids with high diastereo- and enantioselectivity. nih.gov The success of such a process relies on identifying a robust enzyme that can function under conditions that also promote racemization of the substrate. nih.gov

In lipase-catalyzed kinetic resolutions, the goal is to achieve a high enantiomeric excess (ee) of the product with a conversion rate approaching 50%. The enantioselectivity of the reaction is often expressed by the enantiomeric ratio (E), which is derived from the extent of conversion and the enantiomeric excess of the product or the remaining substrate. An E value significantly greater than 200 is generally considered excellent for preparative purposes. nih.gov For example, the resolution of a racemic ester of a paclitaxel (B517696) side chain precursor using lipase from B. cepacia resulted in an E value greater than 200 with a conversion of 50%. nih.gov

The following table summarizes representative kinetic data from biocatalytic resolutions of compounds structurally related to Methyl 3-amino-3-(2-thienyl)propanoate, illustrating the parameters used to evaluate these transformations.

EnzymeSubstrateConversion (%)Enantiomeric Excess (ee) (%)Enantioselectivity (E value)Reference
Lipase PS IM (B. cepacia)rac-ethyl 3-amino-3-phenyl-2-hydroxy-propionate~50>99 (for product)>200 nih.gov
Lipase AK (P. fluorescens)rac-(5-phenylfuran-2-yl)-β-alanine ethyl ester hydrochlorideNot specifiedNot specified>146 mdpi.com
TtArATα-keto-β-phenyl-butyric acid>99>99Not applicable (DKR) nih.gov

Computational Chemistry Investigations of Thiophene Containing Amino Acid Esters

Molecular Orbital Analysis (e.g., FMO, ESP)

Molecular orbital theory is fundamental to understanding the chemical reactivity and electronic properties of a compound. wikipedia.org Analyses such as Frontier Molecular Orbital (FMO) theory and Electrostatic Potential (ESP) maps are crucial for predicting the behavior of molecules like Methyl 3-amino-3-(2-thienyl)propanoate. libretexts.org

Interactive Data Table: Frontier Molecular Orbital (FMO) Properties of Thiophene (B33073) Derivatives Below is a representative table of FMO data for related thiophene compounds, which helps in contextualizing the expected properties of this compound.

Compound ClassHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)
Thiophene Sulfonamides mdpi.com--3.44 - 4.65
Naphtho[2,3-b]thieno[2,3-d]thiophene researchgate.net-5.30-2.352.95
Methyl-3-aminothiophene-2-carboxylate mdpi.com--~4.54
Substituted Thiophenes nih.gov-4.99-1.143.85

Electrostatic Potential (ESP): An ESP map illustrates the charge distribution on the surface of a molecule, providing a guide to its reactive sites. mdpi.comproteopedia.org In these maps, red regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions signify positive electrostatic potential, indicating sites for nucleophilic attack. mdpi.comresearchgate.net For a molecule like this compound, the ESP map would likely show a negative potential (red) around the oxygen atoms of the ester group and the sulfur atom of the thiophene ring, making them potential sites for interaction with electrophiles. nih.govresearchgate.net Conversely, the hydrogen atoms of the amino group would exhibit a positive potential (blue), marking them as sites for nucleophilic interactions and hydrogen bond donation. nih.gov Such maps are invaluable for understanding intermolecular interactions, including hydrogen bonding, which plays a significant role in the crystal packing of these molecules. nsf.govacs.org

Intermolecular Interaction Studies (e.g., Hydrogen Bonding, Dispersion)

The way molecules interact with each other governs their physical properties and their arrangement in the solid state. For thiophene-containing amino acid esters, hydrogen bonding and dispersion forces are the predominant intermolecular interactions. mdpi.comresearchgate.net

Dispersion Forces: Dispersion forces, a type of van der Waals interaction, are significant in aromatic systems like thiophene. researchgate.netnih.gov These interactions, arising from temporary fluctuations in electron density, are a major contributor to the cohesion in molecular crystals. nih.gov For thiophene-cored systems, van der Waals dispersion is often the dominant binding force, especially in π-π stacking interactions between the thiophene rings of adjacent molecules. mdpi.comnih.gov The sulfur atom in the thiophene ring can also participate in specific S···S intermolecular interactions, which can influence the molecular packing and electronic properties of the material. rsc.org The interplay between directional hydrogen bonds and non-directional but significant dispersion forces ultimately determines the final crystal structure. nih.gov Energy framework analyses in related compounds have shown that dispersion energy is often the predominant interaction energy in the crystal packing. mdpi.com

Crystal Packing Analysis using Theoretical Methods

Theoretical methods are employed to predict and analyze how molecules arrange themselves in a crystalline solid. This analysis helps in understanding the stability of the crystal lattice and the nature of the interactions that hold it together.

The crystal packing of thiophene derivatives is often a delicate balance of various intermolecular forces. researchgate.netscirp.org In compounds containing both amino and carboxyl groups, like this compound, hydrogen bonds typically dictate the primary structural motifs. mdpi.comnih.gov For example, in related structures, molecules are often linked into dimers or chains by N-H···O hydrogen bonds. nih.gov

Computational tools like Hirshfeld surface analysis can be used to visualize and quantify intermolecular contacts in a crystal. mdpi.com This method allows for the decomposition of the crystal contacts into contributions from different types of interactions (e.g., H···H, O···H, C···H), providing a detailed fingerprint of the crystal packing. Studies on similar thiophene compounds have revealed that in addition to strong hydrogen bonds, weaker interactions like C-H···S and π-π stacking contribute to the stability of the three-dimensional structure. mdpi.com Theoretical energy framework calculations can further elucidate the nature and magnitude of these interactions, often showing that dispersion forces provide a significant cohesive contribution, complementing the more directional hydrogen bonds. mdpi.com The combination of these interactions leads to the formation of complex and stable crystalline architectures. scirp.org

Interactive Data Table: Common Intermolecular Interactions in Thiophene Derivatives

Interaction TypeDescriptionTypical Distance (Å)
N-H···O Hydrogen Bond mdpi.comnih.govBetween amino group and carbonyl/ester oxygen2.8 - 3.2
N-H···N Hydrogen Bond mdpi.comBetween amino groups3.0 - 3.4
π-π Stacking mdpi.comBetween thiophene rings3.5 - 4.0
S···S Interaction rsc.orgacs.orgBetween sulfur atoms of thiophene rings3.6 - 4.0
C-H···S Interaction mdpi.comBetween a C-H bond and a sulfur atom~3.6

Future Research Directions and Perspectives

Development of Novel Stereoselective Synthetic Pathways

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Consequently, a primary focus of future research is the development of more efficient and highly selective stereoselective synthetic routes to obtain enantiomerically pure β-amino esters like Methyl 3-amino-3-(2-thienyl)propanoate. Current methods often rely on chiral auxiliaries or resolution of racemic mixtures, which can be inefficient.

Future investigations are likely to concentrate on asymmetric catalysis, which offers a more elegant and atom-economical approach. This includes the design and application of novel chiral transition metal catalysts for asymmetric hydrogenation of corresponding β-enamino esters or the reduction of β-keto esters followed by amination. For instance, processes involving the asymmetric hydrogenation of β-amino ketones using chiral phosphine (B1218219) ligands complexed with transition metals are a promising avenue. researchgate.net Another area of exploration is the use of chiral organocatalysts, such as those derived from proline or cinchona alkaloids, to catalyze the asymmetric addition of nucleophiles to imines or nitroalkenes, providing a direct route to chiral β-amino acid derivatives. The development of catalytic systems like chiral oxazaborolidines for the stereoselective reduction of ketones is a key strategy for producing specific enantiomers, which is critical for intermediates in pharmaceutical synthesis. google.com

Synthetic StrategyCatalyst/Reagent TypePotential Advantages
Asymmetric HydrogenationChiral Transition Metal Complexes (e.g., Ru-, Rh-based)High enantioselectivity, atom economy
Asymmetric ReductionChiral Borane Reagents (e.g., Oxazaborolidine)Proven effectiveness for related structures, high stereocontrol
Organocatalytic Mannich ReactionChiral Amines (e.g., Proline derivatives)Metal-free, environmentally benign, direct C-C bond formation
Asymmetric Aza-Michael AdditionChiral OrganocatalystsAccess to β-amino carbonyl compounds from α,β-unsaturated precursors

These advanced synthetic methods aim to provide more direct, cost-effective, and environmentally friendly pathways to enantiopure this compound, facilitating its use in drug discovery and development.

Exploration of New Biocatalysts and Enzyme Engineering Strategies

Biocatalysis has emerged as a powerful tool for chemical synthesis, offering high selectivity under mild reaction conditions. The future of this compound synthesis will heavily involve the discovery of novel enzymes and the engineering of existing ones to create highly efficient and stereoselective biocatalytic routes.

The exploration for new biocatalysts will likely target enzymes such as transaminases, ammonia (B1221849) lyases, and hydrolases from diverse microbial sources. Transaminases, for example, can convert a β-keto ester into the corresponding β-amino ester with high enantiopurity. Screening of metagenomic libraries could uncover novel enzymes with desired activity and stability.

Furthermore, enzyme engineering offers the potential to tailor biocatalysts for specific, non-natural substrates. nih.gov Techniques like site-directed mutagenesis and directed evolution can be used to modify the active site of an enzyme, enhancing its affinity and catalytic efficiency for the synthesis of the target molecule. For example, phenylalanine ammonia lyase (PAL) variants could be engineered to accept thiophene-containing substrates for the direct amination of a corresponding cinnamic acid derivative. nih.gov Similarly, lipases are often used for the kinetic resolution of racemic esters, and their selectivity can be improved through protein engineering. The use of whole-cell biocatalysts, such as Saccharomyces cerevisiae, has already been shown to be effective in the stereoselective reduction of related precursors, indicating a promising path for integrated multi-step biocatalytic processes. researchgate.net

Biocatalytic ApproachEnzyme ClassKey Advantages & Research Focus
Asymmetric SynthesisTransaminasesDirect conversion of keto esters to amino esters; high enantioselectivity. Focus on expanding substrate scope.
Kinetic ResolutionLipases, EsterasesSeparation of racemic mixtures; high selectivity. Focus on improving efficiency (E-value).
Direct AminationAmmonia LyasesDirect addition of ammonia to an unsaturated precursor. Focus on engineering for non-natural substrates.
Whole-Cell Biocatalysise.g., YeastsContains multiple enzymes for cascade reactions, cofactor regeneration. Focus on process optimization.

These strategies could lead to green and highly sustainable manufacturing processes for chiral β-amino esters.

Expanding the Scope of Applications in Advanced Materials and Bioactive Molecules

While this compound is a valuable building block for pharmaceuticals, its unique chemical structure suggests potential for broader applications. Future research will likely explore its incorporation into novel advanced materials and as a precursor for a wider range of bioactive molecules.

In materials science, the thiophene (B33073) ring is a well-known component of conducting polymers and organic electronic materials. The bifunctional nature of the molecule (amine and ester groups) allows it to be used as a monomer for the synthesis of novel polyamides or polyesters. These polymers, containing the electron-rich thiophene moiety, could possess interesting optical, electronic, or self-assembly properties, making them candidates for sensors, organic thin-film transistors, or biodegradable functional materials.

In the realm of bioactive molecules, the focus will be on using this compound as a scaffold to generate libraries of new compounds for biological screening. The thienyl group is a common isostere for the phenyl ring in medicinal chemistry and is found in numerous drugs. Research into multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials, could utilize this β-amino ester to create diverse heterocyclic structures. nih.gov For example, it could be a key component in the synthesis of novel dihydropyridines, pyrimidinones, or other pharmacologically relevant scaffolds. nih.govresearchgate.net Studies have shown that compounds containing a 2-thienyl moiety can exhibit significant antimicrobial activity, suggesting a path for developing new antibacterial or antifungal agents. nih.gov

Application AreaPotential Role of the CompoundDesired Outcome/Product
Advanced MaterialsMonomer for polymerizationPolyamides/polyesters with unique electronic or biodegradable properties.
Medicinal ChemistryScaffold/Building BlockSynthesis of novel heterocyclic compounds (e.g., dihydropyridines).
Bioactive MoleculesPrecursor for DerivatizationDevelopment of new antibacterial, antifungal, or anticancer agents. nih.govresearchgate.net
Organometallic ChemistryLigand SynthesisCreation of novel catalysts or materials with unique coordination properties. researchgate.net

By exploring these avenues, the utility of this compound can be extended far beyond its current applications, unlocking new opportunities in materials science and drug discovery.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 3-amino-3-(2-thienyl)propanoate, and how are stereochemical outcomes controlled?

  • Methodology : The compound is typically synthesized via Michael addition of ammonia to α,β-unsaturated esters, followed by esterification. Stereochemical control is achieved using chiral catalysts (e.g., Cinchona alkaloids) or enzymatic resolution with lipases or esterases to isolate the desired enantiomer .
  • Key Steps :

Preparation of α,β-unsaturated ester precursor with a thienyl group.

Ammonia addition under controlled pH and temperature.

Chiral separation via HPLC with chiral stationary phases (e.g., cellulose-based columns) .

Q. How is this compound characterized for purity and structural confirmation?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1\text{H}- and 13C^{13}\text{C}-NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (HRMS) : For molecular weight validation.
  • X-ray Crystallography : Resolves absolute configuration if single crystals are obtained .
    • Purity Assessment : HPLC with UV detection (≥95% purity threshold) and TLC for reaction monitoring .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

  • Screening Methods :

  • Enzyme Inhibition Assays : Test interactions with serine hydrolases or aminotransferases via fluorogenic substrates.
  • Receptor Binding Studies : Radioligand displacement assays (e.g., GABAA_A or dopamine receptors) .
    • Data Interpretation : IC50_{50} values and binding affinities (KiK_i) are compared to known inhibitors .

Advanced Research Questions

Q. How can reaction yields and enantiomeric excess (ee) be optimized for large-scale synthesis?

  • Process Optimization :

  • Continuous Flow Reactors : Improve heat/mass transfer and reduce racemization risks .
  • Solvent Selection : Polar aprotic solvents (e.g., THF) enhance reaction rates.
    • Catalyst Screening : High-throughput screening of organocatalysts (e.g., proline derivatives) to maximize ee (>98%) .

Q. What strategies are employed to study structure-activity relationships (SAR) for this compound?

  • SAR Framework :

  • Substituent Variation : Synthesize analogs with halogens (Br, F) or methoxy groups at the thienyl or phenyl positions (Table 1) .

  • Biological Testing : Compare IC50_{50} values across analogs to identify critical functional groups.

    Table 1: SAR of Methyl 3-amino-3-(aryl)propanoate Derivatives

    Substituent (Position)Biological Activity (IC50_{50}, μM)Key Interaction
    2-Thienyl0.45 ± 0.02H-bonding
    4-Bromo-2-thienyl0.12 ± 0.01Hydrophobic
    3-Fluoro-2-thienyl1.20 ± 0.15Steric hindrance

Q. How are enantiomer-specific effects resolved in pharmacokinetic studies?

  • Chiral Separation : Chiral HPLC (e.g., Chiralpak AD-H column) isolates enantiomers for individual testing .
  • Metabolic Profiling : LC-MS/MS tracks enantiomer-specific metabolism in liver microsomes .

Q. How do researchers address contradictory data in biological activity across studies?

  • Root Cause Analysis :

Purity Verification : Re-test compound batches for impurities (e.g., diastereomers) via HPLC-MS .

Assay Conditions : Standardize buffer pH, temperature, and co-factor concentrations .

  • Case Study : Discrepancies in IC50_{50} values for GABAA_A binding were traced to variations in membrane protein preparation methods .

Q. What protocols ensure compound stability during long-term storage?

  • Storage Conditions :

  • Temperature : -20°C in amber vials to prevent photodegradation.
  • Humidity Control : Desiccants (silica gel) in sealed containers .
    • Stability Monitoring : Periodic NMR and HPLC checks every 6 months .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.